molecular formula C4H8ClO4P B098495 2-chloroethenyl dimethyl phosphate CAS No. 17027-41-7

2-chloroethenyl dimethyl phosphate

Cat. No.: B098495
CAS No.: 17027-41-7
M. Wt: 186.53 g/mol
InChI Key: DAGDSDBQVXQBAS-UHFFFAOYSA-N
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Description

2-chloroethenyl dimethyl phosphate, also known as 2-chlorovinyl dimethyl phosphate, is an organophosphorus compound with the molecular formula C₄H₈ClO₄P. This compound is characterized by its unique structure, which includes a phosphoric acid esterified with a 2-chloroethenyl group and two methyl groups. It is primarily used in various chemical reactions and industrial applications due to its reactivity and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, 2-chloroethenyl dimethyl ester typically involves the esterification of phosphoric acid with 2-chloroethenol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme can be represented as follows:

H3PO4+ClCH2CH2OHClCH2CH2OPO3H2+H2O\text{H}_3\text{PO}_4 + \text{ClCH}_2\text{CH}_2\text{OH} \rightarrow \text{ClCH}_2\text{CH}_2\text{OPO}_3\text{H}_2 + \text{H}_2\text{O} H3​PO4​+ClCH2​CH2​OH→ClCH2​CH2​OPO3​H2​+H2​O

Industrial Production Methods

In industrial settings, the production of phosphoric acid, 2-chloroethenyl dimethyl ester involves large-scale esterification processes. These processes utilize high-purity reactants and advanced catalytic systems to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-chloroethenyl dimethyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloroethenyl dimethyl phosphate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of phosphoric acid, 2-chloroethenyl dimethyl ester involves its interaction with various molecular targets. The compound can act as a phosphorylating agent, transferring its phosphate group to nucleophilic sites on target molecules. This can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity. The specific pathways and molecular targets involved depend on the context of its use and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Phosphoric acid, 2-chloroethyl dimethyl ester
  • Phosphoric acid, 2-chloropropyl dimethyl ester
  • Phosphoric acid, 2-chlorobutyl dimethyl ester

Uniqueness

2-chloroethenyl dimethyl phosphate is unique due to its 2-chloroethenyl group, which imparts distinct reactivity and properties compared to other similar compounds. This structural feature allows for specific interactions and reactions that are not observed with other phosphoric acid esters .

Properties

IUPAC Name

2-chloroethenyl dimethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClO4P/c1-7-10(6,8-2)9-4-3-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGDSDBQVXQBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)OC=CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937752
Record name 2-Chloroethenyl dimethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17027-41-7
Record name Phosphoric acid, 2-chloroethenyl dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017027417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloroethenyl dimethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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